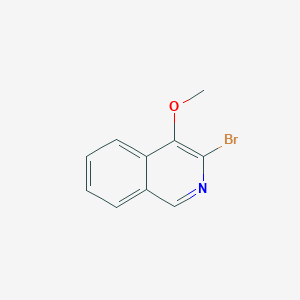![molecular formula C14H20N2O2 B13966378 [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its biphenyl structure with two methoxy groups and two amine groups attached to the biphenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- typically involves the reaction of 2,2’-dimethoxybiphenyl with appropriate amine sources under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl core . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethoxybiphenyl: A precursor in the synthesis of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-.
SPhos: A related compound used as a ligand in palladium-catalyzed reactions.
BrettPhos: Another phosphine ligand with similar applications in cross-coupling reactions.
Uniqueness
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- is unique due to its specific combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
5,5-dimethoxy-4-phenylcyclohex-3-ene-1,1-diamine |
InChI |
InChI=1S/C14H20N2O2/c1-17-14(18-2)10-13(15,16)9-8-12(14)11-6-4-3-5-7-11/h3-8H,9-10,15-16H2,1-2H3 |
InChI-Schlüssel |
YPEFNDLGZNMYSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(CC=C1C2=CC=CC=C2)(N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


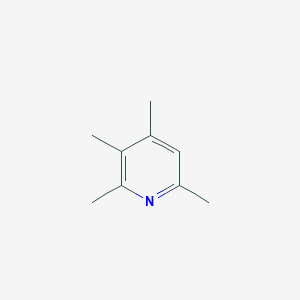
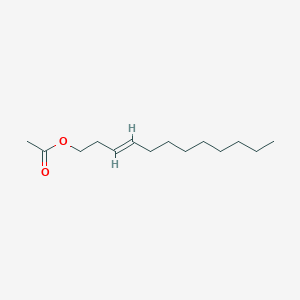
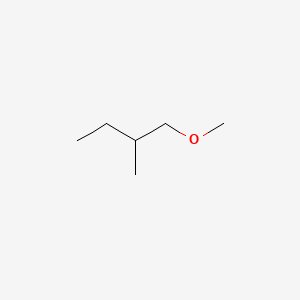
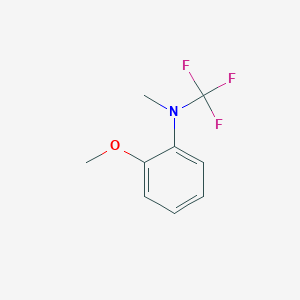
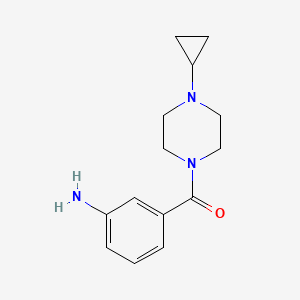
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
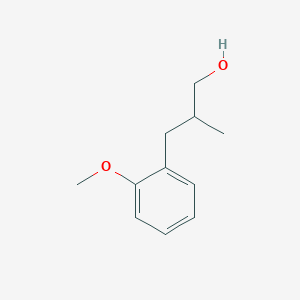
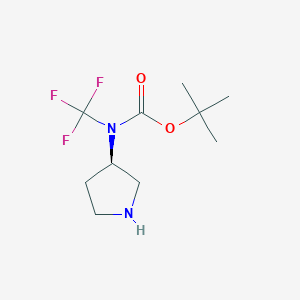

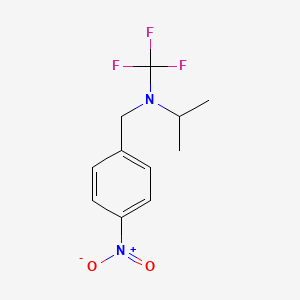
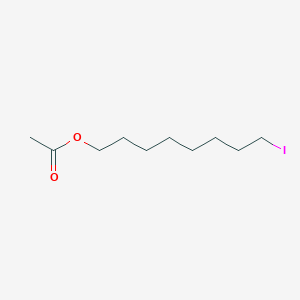
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)
